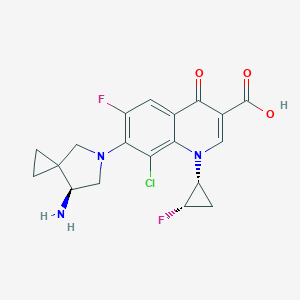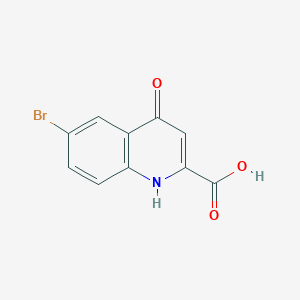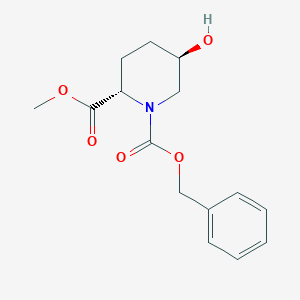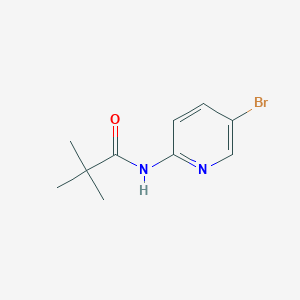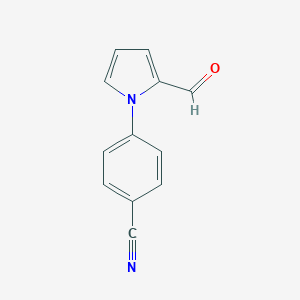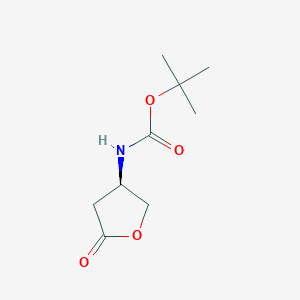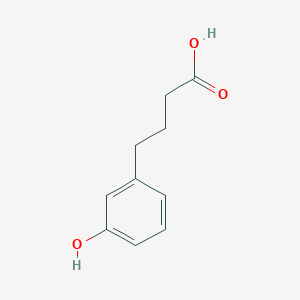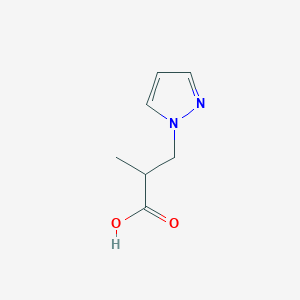
1-methyl-3-(methylthio)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(methylthio)-1H-indole, also known as 1-MMI, is a synthetic indole derivative that has been widely studied for its potential applications in scientific research. This chemical compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
1-methyl-3-(methylthio)-1H-indole has been used in a variety of scientific research applications, including studies of the central nervous system, cancer, and inflammation. One of the most promising areas of research for this compound is in the field of neuroscience, where it has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-methyl-3-(methylthio)-1H-indole has been studied for its ability to inhibit the growth of cancer cells and to reduce inflammation in the body.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(methylthio)-1H-indole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Specifically, this compound has been shown to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. Additionally, 1-methyl-3-(methylthio)-1H-indole has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-3-(methylthio)-1H-indole has a variety of biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, 1-methyl-3-(methylthio)-1H-indole has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. These effects suggest that this compound may have potential as a treatment for a variety of neurological and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-3-(methylthio)-1H-indole in lab experiments is its ability to selectively target specific signaling pathways in the body. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, there are also limitations to using 1-methyl-3-(methylthio)-1H-indole in lab experiments. For example, this compound has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are many potential future directions for research on 1-methyl-3-(methylthio)-1H-indole. One area of interest is in the development of new therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may have potential as a treatment for other neurological disorders such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of 1-methyl-3-(methylthio)-1H-indole and to identify other potential applications for this compound in scientific research.
Méthodes De Synthèse
The synthesis method of 1-methyl-3-(methylthio)-1H-indole involves the reaction of indole-3-acetaldehyde with methylthiolate in the presence of a base catalyst. This process is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The resulting product is a yellow crystalline solid, which can be purified through recrystallization or chromatography.
Propriétés
Numéro CAS |
116442-14-9 |
|---|---|
Nom du produit |
1-methyl-3-(methylthio)-1H-indole |
Formule moléculaire |
C10H11NS |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
1-methyl-3-methylsulfanylindole |
InChI |
InChI=1S/C10H11NS/c1-11-7-10(12-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |
Clé InChI |
LRPYKXTWLJNQFQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)SC |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)SC |
Synonymes |
1-METHYL-3-(METHYLTHIO)-1H-INDOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



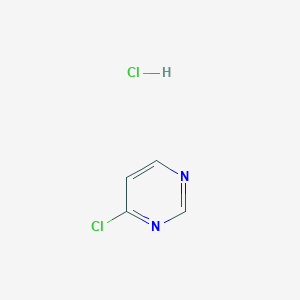
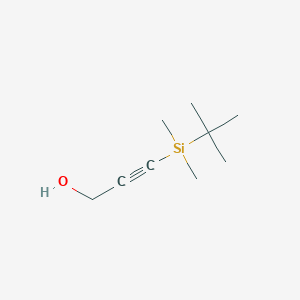
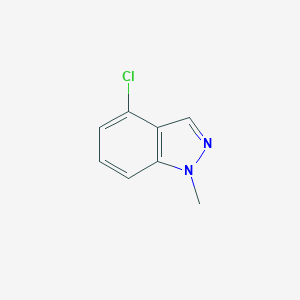
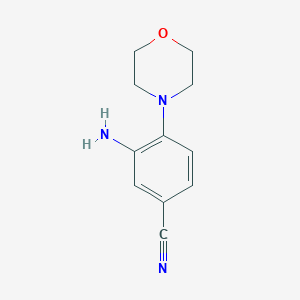
![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)
